Cas no 1547156-50-2 (3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea)

3-Methyl-1-[(1H-pyrazol-4-yl)methyl]urea is a urea derivative featuring a pyrazole moiety, offering unique reactivity and structural versatility for synthetic applications. Its hybrid structure combines the hydrogen-bonding capacity of urea with the aromatic properties of pyrazole, making it a valuable intermediate in medicinal chemistry and agrochemical research. The compound’s stability and functional group compatibility allow for selective modifications, facilitating the development of targeted bioactive molecules. Its well-defined crystalline form ensures consistent purity, critical for reproducible results in pharmaceutical and material science studies. The presence of both urea and pyrazole functionalities enhances its potential as a scaffold for designing enzyme inhibitors or ligands in drug discovery.
3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea structure
1547156-50-2 structure
Product Name:3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea
CAS No:1547156-50-2
MF:C6H10N4O
MW:154.169800281525
CID:5190729
Update Time:2025-10-12

3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea
    • Urea, N-methyl-N'-(1H-pyrazol-4-ylmethyl)-
    • Inchi: 1S/C6H10N4O/c1-7-6(11)8-2-5-3-9-10-4-5/h3-4H,2H2,1H3,(H,9,10)(H2,7,8,11)
    • InChI Key: AURPNQCRKZYNBV-UHFFFAOYSA-N
    • SMILES: N(C)C(NCC1=CNN=C1)=O

3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea Pricemore >>

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3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea Related Literature

Additional information on 3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea

Introduction to 3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea (CAS No. 1547156-50-2)

3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea, identified by its Chemical Abstracts Service number CAS No. 1547156-50-2, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic urea derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a pyrazole moiety linked to a methylurea group, which makes it a versatile scaffold for the development of novel bioactive molecules.

The molecular structure of 3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea consists of a pyrazole ring substituted at the 4-position with a methyl group, which is further connected to a urea moiety via a methyl bridge. This configuration imparts specific electronic and steric properties that can be exploited in drug design. The pyrazole ring is known for its ability to engage in hydrogen bonding and metal coordination, making it an attractive component in the development of enzyme inhibitors and other therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of urea derivatives, particularly those incorporating the pyrazole scaffold. These compounds have shown promise in various preclinical studies as modulators of key biological pathways. For instance, studies have indicated that pyrazole-based ureas can interact with enzymes such as kinases and phosphodiesterases, which are often implicated in diseases like cancer and inflammatory disorders.

One of the most compelling aspects of 3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea is its potential as a lead compound for drug discovery. Its unique structural features allow for modifications at multiple sites, enabling the synthesis of a library of derivatives with tailored biological activities. Researchers have been particularly interested in exploring its interactions with target proteins, as well as its ability to modulate signaling pathways relevant to human health and disease.

The synthesis of 3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The key steps typically include the formation of the pyrazole ring, followed by functionalization at the 4-position with a methyl group. Subsequent reactions involve the introduction of the urea moiety via a methylation step. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the synthetic route and improve overall efficiency.

The pharmacological evaluation of 3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea has revealed several promising properties. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes, including those involved in tumor growth and inflammation. Additionally, preliminary in vivo studies suggest that this compound may exhibit therapeutic effects without significant side effects, making it an attractive candidate for further development.

The growing body of research on pyrazole-based ureas underscores their importance as pharmacological tools. The structural versatility of these compounds allows for the design of molecules with high specificity for target enzymes and receptors. This specificity is crucial for minimizing off-target effects and improving drug efficacy. As such, 3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea represents an important contribution to the ongoing efforts in developing new treatments for various diseases.

In conclusion, 3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea (CAS No. 1547156-50-2) is a compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable scaffold for drug discovery. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in the development of novel therapeutics.

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